7-Methoxy-4-nitro-1H-indole-2-carboxylic acid
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Overview
Description
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
The synthesis of 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methoxyindole-2-carboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 4-position of the indole ring .
Chemical Reactions Analysis
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Scientific Research Applications
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The indole ring structure allows the compound to bind to multiple receptors, exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid include:
- 7-Nitroindole-2-carboxylic acid
- 4-Methoxy-1H-indole-2-carboxylic acid
- 5-Nitroindole-2-carboxylic acid
These compounds share the indole core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
7-methoxy-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-3-2-7(12(15)16)5-4-6(10(13)14)11-9(5)8/h2-4,11H,1H3,(H,13,14) |
InChI Key |
WBMZZNMIWZQNQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(N2)C(=O)O |
Origin of Product |
United States |
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